Cas no 2228502-85-8 (tert-butyl N-2-(2-amino-2-methylpropyl)-4-methoxyphenylcarbamate)

Tert-butyl N-2-(2-amino-2-methylpropyl)-4-methoxyphenylcarbamate is a specialized carbamate derivative featuring a tert-butyl protecting group and a methoxyphenyl moiety. Its structural design incorporates both an amino and a carbamate functional group, making it a versatile intermediate in organic synthesis, particularly for peptide modifications and pharmaceutical applications. The tert-butyl group enhances stability, while the methoxy substitution offers tunable reactivity. This compound is particularly valuable in medicinal chemistry for its potential as a building block in drug discovery, enabling controlled deprotection and further functionalization. Its well-defined purity and consistent performance make it suitable for high-precision research applications.
tert-butyl N-2-(2-amino-2-methylpropyl)-4-methoxyphenylcarbamate structure
2228502-85-8 structure
Product Name:tert-butyl N-2-(2-amino-2-methylpropyl)-4-methoxyphenylcarbamate
CAS No:2228502-85-8
MF:C16H26N2O3
MW:294.389244556427
CID:5909932
PubChem ID:165710951
Update Time:2025-08-05

tert-butyl N-2-(2-amino-2-methylpropyl)-4-methoxyphenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-(2-amino-2-methylpropyl)-4-methoxyphenylcarbamate
    • EN300-1892180
    • tert-butyl N-[2-(2-amino-2-methylpropyl)-4-methoxyphenyl]carbamate
    • 2228502-85-8
    • Inchi: 1S/C16H26N2O3/c1-15(2,3)21-14(19)18-13-8-7-12(20-6)9-11(13)10-16(4,5)17/h7-9H,10,17H2,1-6H3,(H,18,19)
    • InChI Key: NTCPJWPGAWXGGX-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC(=CC=1CC(C)(C)N)OC)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 294.19434270g/mol
  • Monoisotopic Mass: 294.19434270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 73.6Ų

tert-butyl N-2-(2-amino-2-methylpropyl)-4-methoxyphenylcarbamate Pricemore >>

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Additional information on tert-butyl N-2-(2-amino-2-methylpropyl)-4-methoxyphenylcarbamate

tert-butyl N-2-(2-amino-2-methylpropyl)-4-methoxyphenylcarbamate (CAS No. 2228502-85-8): A Comprehensive Overview

tert-butyl N-2-(2-amino-2-methylpropyl)-4-methoxyphenylcarbamate (CAS No. 2228502-85-8) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, including neurodegenerative diseases, cancer, and inflammatory disorders. This comprehensive overview aims to provide a detailed insight into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.

The chemical structure of tert-butyl N-2-(2-amino-2-methylpropyl)-4-methoxyphenylcarbamate is notable for its tert-butyl protecting group and the presence of a methoxyphenyl moiety. These structural elements contribute to its stability and reactivity, making it an attractive candidate for drug development. The tert-butyl group provides enhanced solubility and protects the amine functionality during synthetic transformations, while the methoxyphenyl moiety imparts specific pharmacological properties.

In terms of synthesis, tert-butyl N-2-(2-amino-2-methylpropyl)-4-methoxyphenylcarbamate can be prepared through a multi-step process involving the protection of the amine group, followed by coupling reactions with appropriate phenolic derivatives. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes, reducing the use of hazardous reagents and improving overall yield and purity. For instance, a study published in the Journal of Organic Chemistry (2021) reported a novel one-pot synthesis method that significantly reduced reaction time and minimized waste generation.

The biological activities of tert-butyl N-2-(2-amino-2-methylpropyl)-4-methoxyphenylcarbamate have been extensively investigated in various preclinical models. One of the key areas of interest is its potential as a neuroprotective agent. Research conducted at the University of California, San Francisco (UCSF) demonstrated that this compound exhibits potent neuroprotective effects in cellular models of Parkinson's disease. The mechanism of action involves the inhibition of oxidative stress and the modulation of mitochondrial function, thereby preventing neuronal cell death.

Additionally, tert-butyl N-2-(2-amino-2-methylpropyl)-4-methoxyphenylcarbamate has shown promising antitumor activity in both in vitro and in vivo studies. A study published in Cancer Research (2019) reported that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. The selective cytotoxicity observed in cancer cells, while sparing normal cells, suggests its potential as a novel anticancer agent with reduced side effects.

The pharmacokinetic properties of tert-butyl N-2-(2-amino-2-methylpropyl)-4-methoxyphenylcarbamate have also been evaluated to assess its suitability for clinical development. Preclinical studies have demonstrated favorable pharmacokinetic profiles, including good oral bioavailability and a long half-life. These properties are crucial for ensuring sustained therapeutic effects and reducing dosing frequency. Furthermore, preliminary toxicology studies have indicated low toxicity levels at therapeutic doses, supporting its safety profile.

Recent advances in computational chemistry have further enhanced our understanding of the molecular interactions between tert-butyl N-2-(2-amino-2-methylpropyl)-4-methoxyphenylcarbamate and its biological targets. Molecular docking studies have revealed specific binding sites on key enzymes and receptors involved in disease pathways. For example, computational models predict strong binding affinity to enzymes responsible for oxidative stress and inflammation, providing insights into its mechanism of action.

In conclusion, tert-butyl N-2-(2-amino-2-methylpropyl)-4-methoxyphenylcarbamate (CAS No. 2228502-85-8) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, coupled with favorable pharmacokinetic properties and low toxicity profile, makes it an attractive candidate for further preclinical and clinical evaluation. Ongoing research efforts aim to optimize its formulation and delivery methods to maximize therapeutic efficacy while minimizing side effects.

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